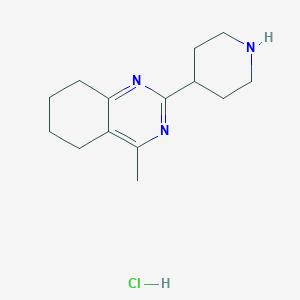

N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the nitrophenyl group, are commonly found in medicinal chemistry and are associated with a variety of biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include cyclization, acylation, and salt formation. For instance, the preparation of N-phenyl piperidine analogs, which share a similar piperidine core to our compound of interest, involves the identification of 3-carboxamides as a particularly active series, suggesting that the carboxamide functionality is crucial for activity . Another related process describes the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride through acylation and deprotection steps, indicating that such methods could potentially be adapted for the synthesis of N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide .

Molecular Structure Analysis

The molecular structure of compounds containing piperidine rings and nitrophenyl groups can be quite complex. For example, the crystal structures of various salts of the 4-(4-nitrophenyl)piperazin-1-ium cation demonstrate different dimensionalities in their supramolecular assembly, which could be indicative of the potential structural complexity of N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide . Additionally, Ni(II) complexes involving N–S bonding with ligands that contain pyridine and piperazine rings have been shown to form various chelate rings and exhibit square planar geometry, which could be relevant when considering the coordination chemistry of our compound .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be inferred from the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives. These syntheses involve cyclization, halogenation, and cross-coupling reactions, which are typical in the construction of complex aromatic systems . Such reactions are likely to be relevant for the synthesis and modification of N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide are not detailed in the provided papers, the properties of structurally related compounds can provide some insights. For example, the solubility, crystallinity, and stability of the compound could be influenced by the presence of the nitrophenyl group and the piperidine ring. The antimicrobial activity of similar N-aryl piperazine derivatives suggests potential bioactive properties, which could also be a characteristic of the compound .

Aplicaciones Científicas De Investigación

Piperazine and Piperidine Derivatives in Drug Design

Piperazine and piperidine rings are core structures in many therapeutic agents due to their significant medicinal potential across various therapeutic uses. These heterocycles are present in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agent properties. A literature review highlights the flexibility of piperazine-based molecules in drug discovery, showcasing the broad potential of these scaffolds. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamics factors of the resultant molecules, suggesting that similar structural features in N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide could render it a versatile candidate for drug development across a range of diseases (Rathi et al., 2016).

Pharmacophoric Groups in Antipsychotic Agents

The presence of arylcycloalkylamines, such as phenyl piperidines and piperazines and their arylalkyl substituents, is critical in several antipsychotic agents. These pharmacophoric groups have been shown to improve the potency and selectivity of binding affinity at D(2)-like receptors. The exploration of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, in the synthesis of agents targeting D(2)-like receptors indicates the importance of structural motifs in enhancing selectivity and potency. This underlines the potential research applications of N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide in the development of new antipsychotic medications by leveraging similar pharmacophoric elements (Sikazwe et al., 2009).

Environmental Applications of Piperazine-Based Membranes

Piperazine-based nanofiltration (NF) membranes have emerged as a significant advancement in environmental science, especially for water treatment and purification. The development of crumpled polyamide layers in NF membranes, which include piperazine as a fundamental component, has demonstrated substantial improvements in membrane separation performance. The environmental applications of these NF membranes, including water softening, surface/groundwater purification, and wastewater treatment, highlight the versatility of piperazine derivatives in addressing global environmental challenges. This suggests potential research avenues for N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide in environmental science, particularly in the development of novel filtration materials or processes (Shao et al., 2022).

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c28-22(23-18-8-10-19(11-9-18)27(29)30)17-7-4-14-26(15-17)21-13-12-20(24-25-21)16-5-2-1-3-6-16/h1-3,5-6,8-13,17H,4,7,14-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOXXSMMGSHEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2525581.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)